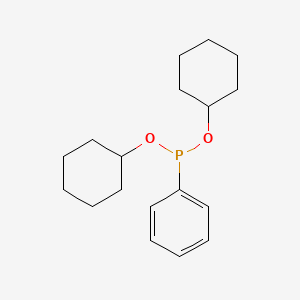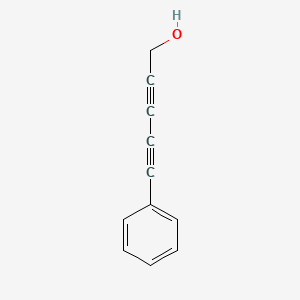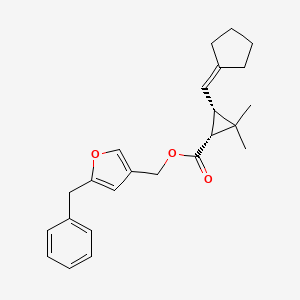
5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate is a synthetic pyrethroid insecticide. Pyrethroids are synthetic analogs of pyrethrins, which are natural insecticides derived from chrysanthemum flowers. This compound is known for its high insecticidal activity and low mammalian toxicity, making it a valuable tool in pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate involves the esterification of chrysanthemic acid with 5-benzyl-3-furylmethanol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of 5-benzyl-3-furylmethanol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of pyrethroids and their environmental fate.
Biology: Studied for its effects on insect physiology and behavior.
Medicine: Investigated for its potential use in developing new insecticides with improved safety profiles.
Industry: Widely used in agricultural and household pest control products.
Mechanism of Action
The insecticidal activity of 5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate is primarily due to its action on the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged opening of these channels. This leads to continuous nerve impulses, resulting in paralysis and death of the insect. The compound is selective for insect sodium channels, which accounts for its low toxicity to mammals .
Comparison with Similar Compounds
Similar Compounds
Bioresmethrin: Another synthetic pyrethroid with similar insecticidal properties.
Permethrin: Widely used pyrethroid with a broader spectrum of activity.
Cypermethrin: Known for its high potency and long-lasting effects.
Uniqueness
5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate is unique due to its high selectivity for insect sodium channels and its low mammalian toxicity. This makes it a safer alternative to other insecticides, particularly in household and agricultural applications .
Properties
CAS No. |
31182-65-7 |
|---|---|
Molecular Formula |
C24H28O3 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(5-benzylfuran-3-yl)methyl (1R,3S)-3-(cyclopentylidenemethyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C24H28O3/c1-24(2)21(14-18-10-6-7-11-18)22(24)23(25)27-16-19-13-20(26-15-19)12-17-8-4-3-5-9-17/h3-5,8-9,13-15,21-22H,6-7,10-12,16H2,1-2H3/t21-,22-/m0/s1 |
InChI Key |
MGRRXBWTLBJEMS-VXKWHMMOSA-N |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C4CCCC4)C |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C4CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


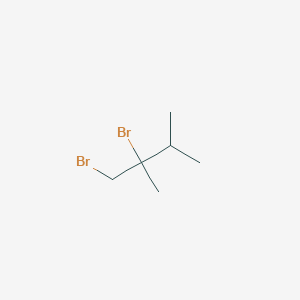
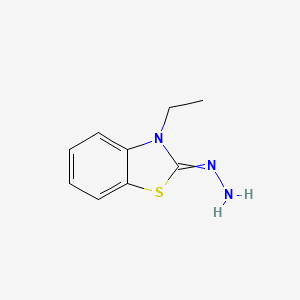
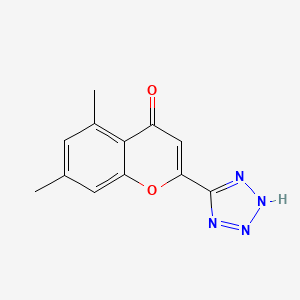
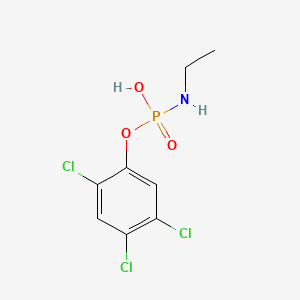
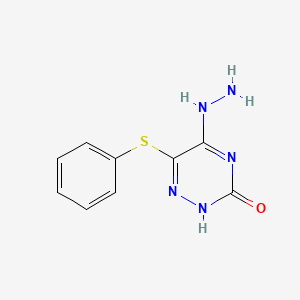
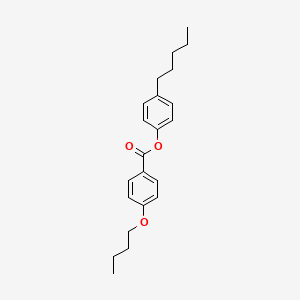
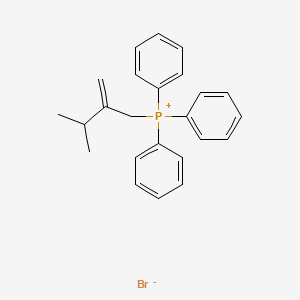

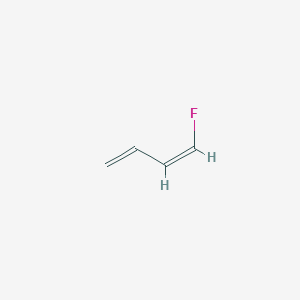
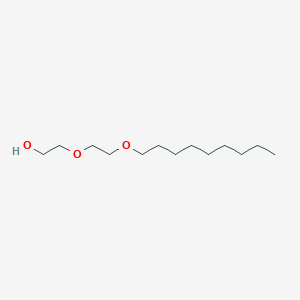
![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)
